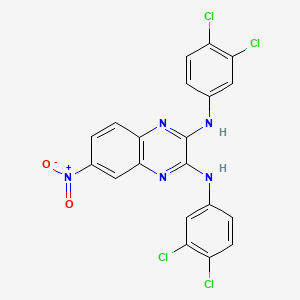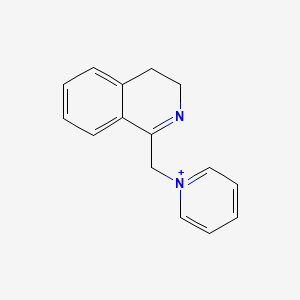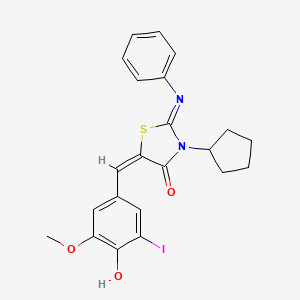![molecular formula C13H14ClFN2OS2 B11099590 5-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,4,4-trimethyl-1,3-thiazolidine-2-thione](/img/structure/B11099590.png)
5-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,4,4-trimethyl-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated and fluorinated phenyl group, a thiazolan ring, and an ammoniumolate group, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3,4,4-trimethyl-2-thioxo-1,3-thiazolan-5-ylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolan derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolan derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE can be compared with other similar compounds, such as:
2-Chloro-6-fluoroanisole: A related compound with similar structural features but different chemical properties and applications.
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: Another compound with a chlorinated and fluorinated phenyl group, used in different chemical reactions and applications.
The uniqueness of (Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14ClFN2OS2 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)methanimine oxide |
InChI |
InChI=1S/C13H14ClFN2OS2/c1-13(2)11(20-12(19)16(13)3)17(18)7-8-9(14)5-4-6-10(8)15/h4-7,11H,1-3H3/b17-7- |
InChI Key |
FNQWFDOWZAVOAG-IDUWFGFVSA-N |
Isomeric SMILES |
CC1(C(SC(=S)N1C)/[N+](=C/C2=C(C=CC=C2Cl)F)/[O-])C |
Canonical SMILES |
CC1(C(SC(=S)N1C)[N+](=CC2=C(C=CC=C2Cl)F)[O-])C |
solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-(heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11099508.png)
![N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitroaniline](/img/structure/B11099511.png)
![N-(1-{3-(4-chlorophenyl)-2-[(3,5-dinitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11099520.png)
![1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrrolidine-2,5-dione](/img/structure/B11099527.png)
![(7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B11099534.png)
![3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide](/img/structure/B11099543.png)
![2-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate](/img/structure/B11099546.png)



![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11099581.png)
![Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, cyclopentylidenamino ester](/img/structure/B11099589.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11099596.png)
![4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B11099601.png)
